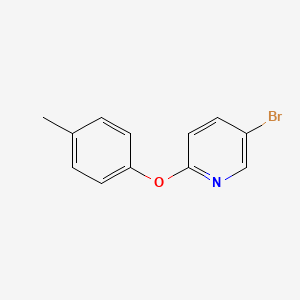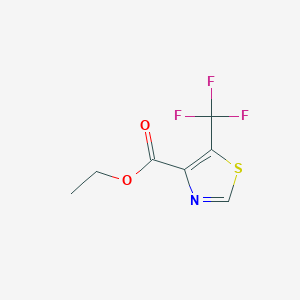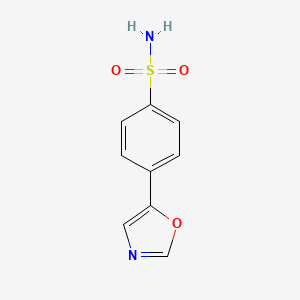
4-(1,3-Oxazol-5-yl)benzenesulfonamide
概要
説明
“4-(1,3-Oxazol-5-yl)benzenesulfonamide” is a compound with the molecular formula C9H8N2O3S . It has been studied as a potential inhibitor of human carbonic anhydrase II (hCA II), an enzyme involved in many important physiological and pathological processes . Its inhibition has a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Synthesis Analysis
A new method for obtaining “4-(1,3-Oxazol-5-yl)benzenesulfonamide” was developed using a diazotization reaction . The synthesis involves multiple stages and the process is characterized by a low total yield of 27% . A significant disadvantage of the process is the formation of difficult-to-regenerate wastes of sulfuric and hydrochloric acids at the second and third stages .Molecular Structure Analysis
The molecular structure of “4-(1,3-Oxazol-5-yl)benzenesulfonamide” is available on PubChem . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .科学的研究の応用
Medicinal Chemistry and Pharmacology
A significant body of research on 4-(1,3-Oxazol-5-yl)benzenesulfonamide derivatives focuses on their potential as therapeutic agents. For example, these compounds have been explored for their selective inhibition of cyclooxygenase-2 (COX-2) , which is a promising target for the treatment of inflammation and pain without the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Hashimoto et al. (2002) synthesized a series of derivatives, finding that the introduction of a fluorine atom increased COX-1/COX-2 selectivity, leading to the identification of a potent, selective, and orally active COX-2 inhibitor, JTE-522, currently in clinical trials for rheumatoid arthritis and pain management (Hashimoto et al., 2002).
Anticancer Activity
The derivatives of 4-(1,3-Oxazol-5-yl)benzenesulfonamide have been evaluated for their anticancer activities against various cancer cell lines. Sławiński et al. (2012) synthesized novel derivatives with potential anticancer activity, showing remarkable activity against lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines at low micromolar levels (Sławiński et al., 2012). Additionally, derivatives have been found to act as VEGFR-2 inhibitors and apoptosis inducers , offering a novel approach to cancer treatment by inhibiting angiogenesis and inducing programmed cell death in cancer cells (Ghorab et al., 2017).
Materials Science
In the realm of materials science, derivatives of 4-(1,3-Oxazol-5-yl)benzenesulfonamide have been used in the dyeing and functionalization of textiles . Mohamed et al. (2020) reported on the synthesis of thiazole azodyes containing the sulfonamide moiety, which were applied to cotton fabrics, providing them with UV protection and antimicrobial properties, demonstrating the utility of these compounds beyond pharmacology (Mohamed et al., 2020).
Environmental Studies
Furthermore, these compounds have been identified as emerging contaminants in environmental studies due to their widespread use in industrial and household applications. Speltini et al. (2016) developed a method for the extraction and quantification of benzotriazoles, benzothiazoles, and benzenesulfonamides (including 4-(1,3-Oxazol-5-yl)benzenesulfonamide derivatives) from soil samples, highlighting the need for monitoring and assessing the environmental impact of these compounds (Speltini et al., 2016).
特性
IUPAC Name |
4-(1,3-oxazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXGUKOIYZMTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Oxazol-5-yl)benzenesulfonamide | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

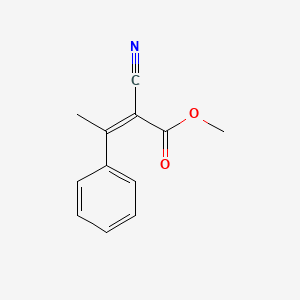
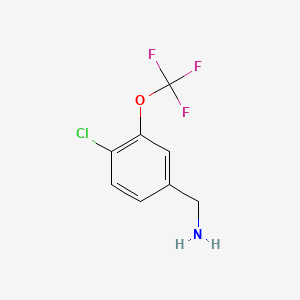
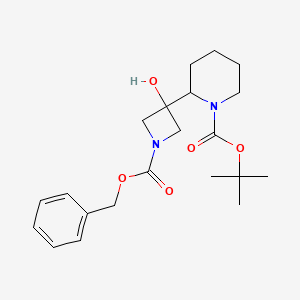
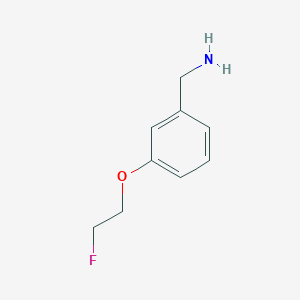
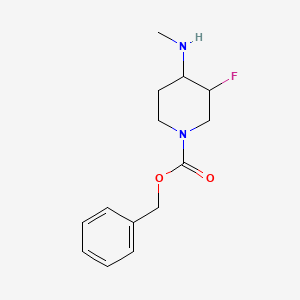
![Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1397931.png)
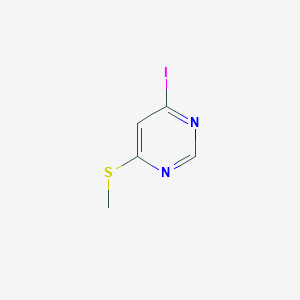
![2'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1397935.png)
![3-[2-(Oxan-2-yloxy)ethoxy]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde](/img/structure/B1397937.png)
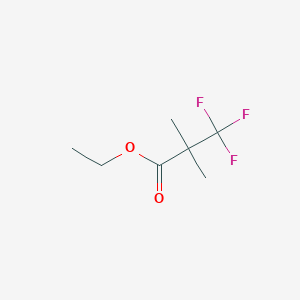
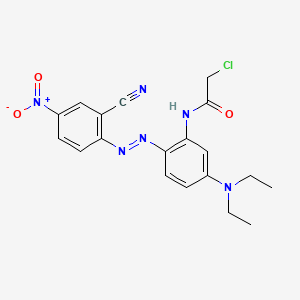
![4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1397942.png)
